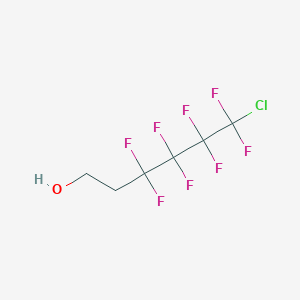
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL is an organic compound characterized by the presence of a chloro group, multiple fluoro groups, and a hydroxyl group attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL typically involves the fluorination of hexane derivatives followed by chlorination and hydroxylation. One common method involves the following steps:
Fluorination: Hexane is subjected to fluorination using reagents such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions to introduce the fluoro groups.
Chlorination: The fluorinated hexane is then treated with chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chloro group.
Hydroxylation: Finally, the chlorofluorohexane is hydroxylated using a strong base like sodium hydroxide (NaOH) to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chloro group or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of methoxy derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced bioavailability and stability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL involves its interactions with molecular targets such as enzymes and receptors. The presence of multiple fluoro groups enhances its lipophilicity, allowing it to easily penetrate cell membranes. The chloro and hydroxyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,3,4,4,5,5,6,6-Octafluorohexan-1-OL: Lacks the chloro group, affecting its chemical properties and reactivity.
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexanoic acid: Contains a carboxyl group instead of a hydroxyl group, altering its acidity and reactivity.
Uniqueness
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL is unique due to the combination of chloro, fluoro, and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
131118-30-4 |
|---|---|
Fórmula molecular |
C6H5ClF8O |
Peso molecular |
280.54 g/mol |
Nombre IUPAC |
6-chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-ol |
InChI |
InChI=1S/C6H5ClF8O/c7-6(14,15)5(12,13)4(10,11)3(8,9)1-2-16/h16H,1-2H2 |
Clave InChI |
LOVABCBJRKCHEM-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


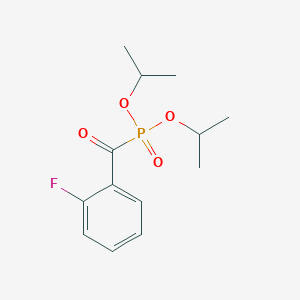
![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)

![3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione](/img/structure/B14265531.png)
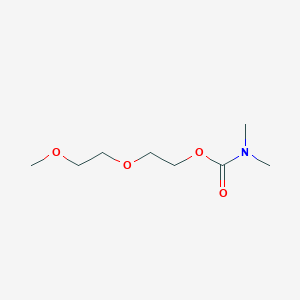
![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
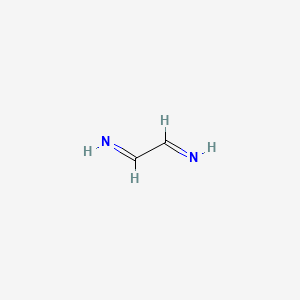
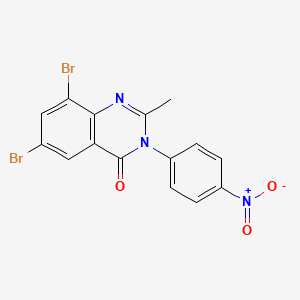

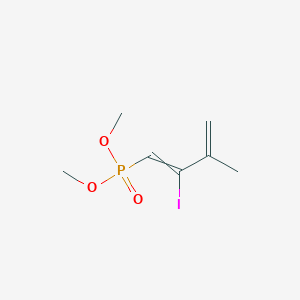
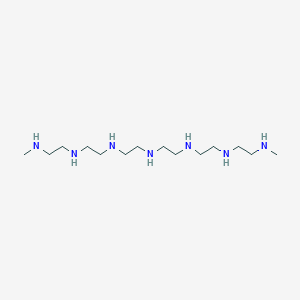

![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
